Compound Description: (R)-N'-Benzyl 2-amino-3-methylbutanamide is a primary amino acid derivative (PAAD) demonstrating potent anticonvulsant activity in animal models, notably exceeding the efficacy of phenobarbital in the maximal electroshock seizure (MES) model. [, ]
Relevance: While this compound differs significantly from 2-[benzyl(2-fluorobenzyl)amino]ethanol, it highlights the importance of N-benzylamide moieties in conferring anticonvulsant properties. The research underscores how seemingly small structural modifications, like the presence or absence of a terminal N-acetyl group, can dramatically impact a compound's pharmacological activity. This emphasizes the need to explore structural analogs of 2-[benzyl(2-fluorobenzyl)amino]ethanol with varying substituents, particularly around the amino group, to potentially uncover similar therapeutic properties. [, ]
(R)-N'-Benzyl 2-amino-3,3-dimethylbutanamide
Compound Description: This compound is another PAAD exhibiting notable anticonvulsant activity. Similar to (R)-N'-Benzyl 2-amino-3-methylbutanamide, it demonstrates the influence of structural modifications at the 4'-N'-benzylamide site on anticonvulsant activity. []
Relevance: This compound further reinforces the significance of the N-benzylamide moiety present in both this compound and 2-[benzyl(2-fluorobenzyl)amino]ethanol, suggesting a potential avenue for modifying and potentially enhancing the target compound's anticonvulsant properties. []
(R)-N'-Benzyl 2-amino-3-methoxypropionamide
Compound Description: (R)-N'-Benzyl 2-amino-3-methoxypropionamide is a PAAD that, like its structural relatives, displays promising anticonvulsant activity. Research has shown that incorporating a 3-fluorophenoxymethyl group at the 4'-N'-benzylamide site of this compound significantly enhances its anticonvulsant activity, surpassing even that of phenytoin. []
Relevance: The structural similarities between this compound and 2-[benzyl(2-fluorobenzyl)amino]ethanol, particularly the shared N-benzylamide core, highlight the potential of exploring structural modifications around this core to optimize the target compound's pharmacological properties. []
Compound Description: PAK-200 is a dihydropyridine analogue that has been shown to inhibit the efflux of drugs from multidrug-resistant cancer cells by interacting with P-glycoprotein. It exhibits potent activity in reversing drug resistance to Adriamycin in various cancer cell lines. []
Relevance: PAK-200 shares a similar benzylaminoethanol substructure with 2-[benzyl(2-fluorobenzyl)amino]ethanol. The presence of this shared substructure, alongside the potent biological activity exhibited by PAK-200, suggests the potential for 2-[benzyl(2-fluorobenzyl)amino]ethanol to interact with biological targets, particularly those involved in drug efflux mechanisms. This highlights the need to explore the target compound's interactions with P-glycoprotein and its potential as a modulator of drug resistance in cancer cells. []
Compound Description: BW 78U79 is a potent anticonvulsant purine derivative. It serves as a structural template for developing new anticonvulsant agents. []
Relevance: This compound shares the 2-fluorobenzyl substituent with 2-[benzyl(2-fluorobenzyl)amino]ethanol. Given its potent anticonvulsant activity, the shared structural feature emphasizes the importance of the 2-fluorobenzyl group in conferring or modulating anticonvulsant properties. This suggests that the target compound might also possess anticonvulsant activity, warranting further investigation into its potential in seizure models. []
Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator that induces vasorelaxation in the rat mesenteric artery. []
Relevance: Similar to 2-[benzyl(2-fluorobenzyl)amino]ethanol, this compound also incorporates a 2-fluorobenzyl group. Although their structures differ significantly, the presence of this shared group suggests a potential for 2-[benzyl(2-fluorobenzyl)amino]ethanol to interact with sGC or related signaling pathways. Further studies are needed to explore if the target compound exhibits any vasorelaxation properties or interacts with sGC. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.